SR2595

Übersicht

Beschreibung

SR 2595 ist eine chemische Verbindung, die für ihre Rolle als inverser Agonist des nuklearen Rezeptors Peroxisom-Proliferator-aktivierter Rezeptor gamma (PPARγ) bekannt ist. Dieser Rezeptor ist ein Schlüsselregulator der Adipogenese, dem Prozess der Zelldifferenzierung, bei dem Präadipozyten zu Adipozyten oder Fettzellen werden . SR 2595 wurde auf sein Potenzial zur Förderung der Osteogenese, der Knochenbildung, durch Unterdrückung der PPARγ-Aktivität untersucht .

Wirkmechanismus

Target of Action

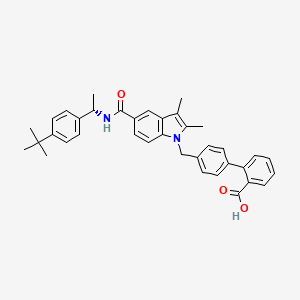

SR 2595, also known as 2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid, primarily targets Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .

Mode of Action

SR 2595 acts as an inverse agonist of PPARγ . This means it binds to PPARγ and decreases its activity, leading to a repression of both transactivation in a promoter:reporter assay and expression of the adipogenic marker fatty acid-binding protein 4 in differentiating murine preadipocytes .

Biochemical Pathways

The repression of PPARγ with SR 2595 promotes osteogenesis , as measured by calcium phosphatase deposition, in cultured human mesenchymal stem cells (MSCs) . It also increases the expression of bone morphogenetic proteins BMP2 and BMP6 in MSCs , which are key regulators of bone formation.

Result of Action

The molecular and cellular effects of SR 2595’s action primarily involve the promotion of osteogenesis and the repression of adipogenesis . By acting as an inverse agonist of PPARγ, SR 2595 represses the expression of adipogenic markers and promotes the differentiation of MSCs into osteoblasts, thereby promoting bone formation .

Biochemische Analyse

Biochemical Properties

SR 2595 plays a crucial role in biochemical reactions by interacting with the nuclear receptor PPARγ. PPARγ is a key regulator of adipogenesis and is involved in the regulation of lipid and glucose metabolism. SR 2595 binds to PPARγ and acts as an inverse agonist, repressing the transactivation of PPARγ target genes. This repression leads to a decrease in the expression of adipogenic markers such as fatty acid-binding protein 4 (FABP4) in differentiating murine preadipocytes . Additionally, SR 2595 promotes the expression of bone morphogenetic proteins BMP2 and BMP6 in mesenchymal stem cells (MSCs), thereby enhancing osteogenesis .

Cellular Effects

SR 2595 has notable effects on various types of cells and cellular processes. In mesenchymal stem cells, SR 2595 promotes osteogenic differentiation, as evidenced by increased calcium phosphatase deposition . This compound also influences cell signaling pathways by repressing PPARγ activity, which in turn affects gene expression related to adipogenesis and osteogenesis. Furthermore, SR 2595 has been shown to sensitize lymphoma cells to proton therapy by inhibiting PPARγ, leading to increased oxidative stress and protein damage .

Molecular Mechanism

The molecular mechanism of SR 2595 involves its binding to PPARγ, where it acts as an inverse agonist with an IC50 of 30 nM . By binding to PPARγ, SR 2595 represses the transactivation of PPARγ target genes, leading to decreased expression of adipogenic markers and increased expression of osteogenic markers. This repression of PPARγ activity promotes osteogenesis and inhibits adipogenesis. Additionally, SR 2595’s inhibition of PPARγ sensitizes lymphoma cells to proton therapy by increasing oxidative stress and protein damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SR 2595 have been observed to change over time. SR 2595 has been shown to promote osteogenesis in mesenchymal stem cells over a period of time, as evidenced by increased calcium phosphatase deposition . The stability and degradation of SR 2595 in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in in vitro studies.

Dosage Effects in Animal Models

The effects of SR 2595 vary with different dosages in animal models. In lean C57BL/6J mice, chronic administration of SR 2595 at a dosage of 20 mg/kg did not significantly impair insulin sensitivity or alter fasting insulin levels . Additionally, no changes in food consumption or body weight were observed during the treatment period. These findings suggest that SR 2595 is well-tolerated at this dosage, with no significant adverse effects.

Metabolic Pathways

SR 2595 is involved in metabolic pathways regulated by PPARγ. By acting as an inverse agonist of PPARγ, SR 2595 influences the expression of genes involved in lipid and glucose metabolism. This compound represses the expression of adipogenic markers and promotes the expression of osteogenic markers, thereby affecting metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of SR 2595 is primarily within the nucleus, where it interacts with PPARγ. This interaction leads to the repression of PPARγ target genes and the promotion of osteogenic differentiation. The specific targeting signals or post-translational modifications that direct SR 2595 to the nucleus have not been identified, but its activity is closely associated with its nuclear localization .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SR 2595 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung des Indolkerns: Der Indolkern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.

Kupplungsreaktionen: Der Indolkern wird dann mit anderen aromatischen Verbindungen gekoppelt, um die Biphenylstruktur zu bilden.

Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschte chemische Struktur von SR 2595 zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von SR 2595 würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von automatisierten Synthesegeräten und großtechnischen Reaktoren umfassen, um die chemischen Reaktionen effizient zu handhaben.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR 2595 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von SR 2595 üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile Reagenzien wie Amine oder Thiole können unter geeigneten Bedingungen verwendet werden, um neue funktionelle Gruppen einzuführen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen von SR 2595 ergeben, während die Reduktion reduzierte Derivate mit verschiedenen funktionellen Gruppen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Osteogenesis Promotion

One of the primary applications of SR2595 is in promoting bone formation. Research has demonstrated that:

- In Vitro Studies : Treatment of human mesenchymal stem cells (MSCs) with this compound resulted in a significant increase in osteoblast formation, which are cells responsible for bone formation. This was measured through calcium phosphatase deposition and increased expression of bone morphogenetic proteins BMP2 and BMP6 .

- In Vivo Studies : Animal models treated with this compound exhibited enhanced bone density without negatively impacting metabolic parameters such as insulin sensitivity or body weight .

Metabolic Disease Management

This compound has shown promise in managing conditions related to metabolic diseases:

- Insulin Sensitivity : Chronic administration of this compound in lean C57BL/6J mice indicated no significant changes in insulin sensitivity, suggesting that it may not adversely affect glucose metabolism while promoting osteogenesis .

- Potential for Obesity Treatment : Given its mechanism of action, this compound could serve as a therapeutic agent for obesity-related conditions by modulating adipogenesis without promoting fat accumulation .

Case Study 1: Osteoporosis Treatment

A study conducted on mice models of osteoporosis demonstrated that this compound treatment led to:

- Increased Bone Mass : Mice treated with this compound showed a statistically significant increase in bone mass compared to control groups.

- Mechanistic Insights : The study provided insights into how PPARγ repression could mimic the effects of genetic modifications that lead to increased bone formation, paving the way for new osteoporosis treatments .

Case Study 2: Cancer Research

Emerging research suggests potential anticancer applications for this compound:

- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, although detailed clinical trials are still needed to substantiate these findings.

- Mechanistic Understanding : The inhibition of PPARγ has been linked to favorable outcomes in various cancer models, suggesting that this compound could be explored as part of combination therapies against specific cancers .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

T0070907: Ein weiterer inverser Agonist von PPARγ, der für seine ähnlichen Wirkungen auf Adipogenese und Osteogenese bekannt ist.

GW9662: Ein selektiver PPARγ-Antagonist, der auch die Aktivität des Rezeptors hemmt, jedoch durch einen anderen Mechanismus.

Einzigartigkeit von SR 2595

SR 2595 ist einzigartig in seiner Fähigkeit, die Osteogenese zu fördern und gleichzeitig die Adipogenese zu unterdrücken, was es zu einem wertvollen Werkzeug für die Untersuchung des Gleichgewichts zwischen diesen beiden Prozessen macht. Seine spezifische Bindungsaffinität und inverse Agonistenaktivität an PPARγ unterscheiden es von anderen ähnlichen Verbindungen .

Biologische Aktivität

SR2595 is a novel compound that functions as an inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. The pharmacological properties of this compound have garnered attention due to its potential therapeutic applications, particularly in bone formation and metabolic disorders.

This compound operates primarily through the repression of PPARγ activity. It achieves this by inducing structural changes in the receptor that reduce its basal transcriptional activity. The binding of this compound to PPARγ results in a steric clash at the AF-2 domain, which is critical for coactivator recruitment and transcriptional activation. This mechanism is characterized by:

- Increased dynamics of helix 3 and helix 12 : These structural changes lead to decreased affinity for coactivators like TRAP220 and increased affinity for corepressors such as NCoR1, promoting transcriptional repression .

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, making it suitable for in vivo studies. It can be administered orally at doses such as 20 mg/kg without significant adverse effects on metabolic parameters. In studies involving C57BL/6 mice, this compound showed no detrimental impact on insulin sensitivity or body weight over a 21-day treatment period .

Effects on Osteogenesis

One of the most compelling aspects of this compound's biological activity is its ability to promote osteogenic differentiation in mesenchymal stem cells (MSCs). Key findings include:

- Increased osteogenic markers : Treatment with this compound resulted in elevated expression levels of bone morphogenetic proteins (BMP2 and BMP6) and enhanced calcium deposition in cultured MSCs .

- Comparison with genetic silencing : The effects observed with this compound were comparable to those achieved through genetic silencing of PPARγ, indicating a robust mechanism for promoting bone formation without adverse metabolic effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Case Study 1: Osteogenic Differentiation

In a controlled study, MSCs treated with this compound exhibited a statistically significant increase in osteogenic differentiation compared to untreated controls. This was measured through calcium phosphatase deposition assays, demonstrating the compound's potential as a therapeutic agent for bone-related disorders.

Case Study 2: Metabolic Impact Assessment

A study evaluating the metabolic impact of this compound involved chronic administration to lean C57BL/6J mice. Results indicated that there were no significant changes in insulin tolerance or fasting insulin levels, suggesting that this compound could be used safely without disrupting metabolic homeostasis .

Eigenschaften

IUPAC Name |

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDKAVKAQXVFJV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?

A1: this compound acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, this compound blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, this compound treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with this compound could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.

Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by this compound and other ligands?

A2: Research has revealed that different PPARγ ligands, including this compound, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like this compound, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.

Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to this compound?

A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that this compound can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.